B1577546 Cecropin-C

Cecropin-C

Cat. No.: B1577546
Attention: For research use only. Not for human or veterinary use.
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Description

Cecropin-C is a cationic antimicrobial peptide (AMP) first isolated from the hemolymph of the giant silk moth, Hyalophora cecropia . As a member of the Cecropin family, it is characterized by a linear, alpha-helical structure that is potent against a broad spectrum of microorganisms . Its primary mechanism of action is believed to involve the disruption of microbial cell membranes . The peptides are thought to form ion-permeable channels or act in a "carpet-like" manner to lyse bacterial cells, leading to cell death . Beyond its core antibacterial activity, this compound is a subject of interest in oncology research. Studies on related peptides, Cecropin A and B, have demonstrated selective cytotoxic and antiproliferative effects against various human cancer cell lines, including bladder carcinoma, leukemia, and lymphoma, while showing significantly less toxicity toward benign cells . This selective activity is often attributed to the ability of these peptides to target and disrupt the membranes of cancer cells, which can have a different lipid composition than healthy mammalian cells . Research also suggests that some Cecropins can induce apoptosis in cancer cells . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RWKVFKKIEKMGRNIRDGVIKAAPAIEVLGQAK

Origin of Product

United States

Natural Occurrence, Biosynthesis, and Genetic Context of Cecropin C

Endogenous Expression and Regulation in Host Organisms

The expression of Cecropin-C is tightly regulated and varies between insect species, developmental stages, and in response to pathogenic challenges.

Presence and Relative Abundance in Insect Hemolymph (e.g., Hyalophora cecropia)

In the giant silk moth, Hyalophora cecropia, from which cecropins were first isolated, this compound is considered a minor component of the antimicrobial peptides found in the hemolymph. ekb.eg Its presence is in very low quantities compared to other cecropins like A and B. ekb.eg Some research suggests that this compound in H. cecropia may be a precursor or a degradation product of Cecropin (B1577577) A. ekb.eg

Developmental and Pathogen-Induced Expression Patterns (e.g., Pupal Stage Expression in Drosophila melanogaster)

In the fruit fly, Drosophila melanogaster, this compound is encoded by the CecC gene, which is one of four functional cecropin genes in this species. biorxiv.orgescholarship.org The expression of CecC is predominantly observed during the early pupal stage of development. nih.gov Following an immune challenge, such as injection with bacteria, the expression of CecC is induced in specific tissues. nih.gov In immunized pupae, CecC transcripts have been detected in the anterior part of the larval hindgut and in other larval tissues that are undergoing histolysis during metamorphosis. nih.gov This expression is often seen in distinct clusters of cells, which may be hemocytes (insect blood cells). nih.gov The expression pattern of CecC during metamorphosis is similar to that of the CecA and CecB genes. nih.govnih.gov While primarily associated with the pupal stage, the induction of cecropin genes, in general, can occur within an hour of bacterial injection, reaching a peak between 2 to 6 hours, and then declining significantly after 24 hours. nih.govembopress.org

Upstream Signaling Pathways and Transcriptional Control (e.g., Imd and Toll Pathways in Drosophila)

The expression of cecropin genes in Drosophila, including CecC, is under the control of two primary signaling pathways of the innate immune system: the Toll and the Immune deficiency (Imd) pathways. escholarship.orgnih.govnih.gov Both pathways are essential for the full induction of cecropin gene expression. researchgate.net The Imd pathway is the principal regulator of the systemic immune response to Gram-negative bacteria, while the Toll pathway is mainly activated by Gram-positive bacteria and fungi. nih.govnih.gov The involvement of both pathways in regulating the cecropin locus may be explained by the contribution of cecropins to the defense against both fungi and Gram-negative bacteria. nih.gov The activation of these pathways leads to the translocation of NF-κB-like transcription factors into the nucleus, which then initiate the transcription of antimicrobial peptide genes, including CecC. creative-diagnostics.com

Genetic Architecture and Molecular Evolution of Cecropin Genes

The genetic organization of cecropin genes reveals a history of gene duplication and diversification, leading to a family of related peptides with potentially distinct functions.

Gene Duplication and Diversification Events

In Drosophila melanogaster, the cecropin genes are situated in a compact gene cluster at the chromosomal location 99E. nih.govnih.govembopress.org This cluster contains four functional genes, CecA1, CecA2, CecB, and CecC, and two pseudogenes within a relatively short stretch of DNA. biorxiv.orgescholarship.orgnih.gov The close proximity and sequence similarity of these genes are strong indicators that they arose from gene duplication events. nih.gov For instance, the high degree of sequence identity between CecA1 and CecA2 suggests a very recent duplication event. biorxiv.org This multigene family structure is a common feature for antimicrobial peptides in insects and is thought to be a mechanism for generating diversity in the immune response. nih.gov The evolution of these paralogous genes is likely driven by the selective pressures exerted by different pathogens. nih.gov

Analysis of Functional Genes vs. Pseudogenes

The cecropin gene cluster in Drosophila melanogaster includes both functional genes and pseudogenes. biorxiv.orgescholarship.orgnih.gov The functional genes (CecA1, CecA2, CecB, and CecC) are all expressed in response to bacterial infection. nih.gov In contrast, the two pseudogenes, CecΨ1 and CecΨ2, have diverged significantly from the functional genes. nih.gov Despite being classified as pseudogenes, studies have shown that CecΨ1 and CecΨ2 have retained conserved transcriptional signals and splice sites, and they do possess open reading frames. nih.govoup.com Furthermore, correctly spliced transcripts of these pseudogenes have been detected, suggesting they might be active genes with some non-functional alleles or are in the early stages of pseudogenization. nih.govoup.com Interspecies comparisons have revealed that in the Drosophila simulans clade, the CecA2 gene has incurred a partial deletion, rendering it a pseudogene, and has continued to accumulate further deletions. nih.govoup.com

Phylogenetic Relationships of Cecropin Homologs Across Insect Orders

Cecropins, a class of antimicrobial peptides, demonstrate a varied and complex evolutionary history across different insect orders. Phylogenetic analyses of cecropin and cecropin-like peptides reveal distinct evolutionary paths for these molecules in major insect lineages such as Lepidoptera, Diptera, and Coleoptera. mdpi.comnih.gov

The evolutionary history of the cecropin gene family is characterized by frequent gene duplication and reorganization events. mdpi.com This has led to the presence of multigene families in many insect species, often organized in tandem clusters within the genome. nih.gov The evolution of these genes is thought to follow a "birth-and-death" model, where new genes are created by duplication, and some are subsequently lost or become non-functional pseudogenes. mdpi.com This dynamic process allows for the diversification of cecropin function, potentially enabling insects to adapt to different microbial challenges in their environment. mdpi.com

Lepidoptera: Phylogenetic studies indicate that cecropins from the order Lepidoptera, which includes moths and butterflies, form a monophyletic group. mdpi.com This suggests that lepidopteran cecropins are derived from a single ancestral gene and have evolved independently within this order. mdpi.com In the giant silk moth, Hyalophora cecropia, the genes for cecropins A, B, and D are located in a large cluster spanning approximately 20 kilobases. nih.gov The expression of these genes is not always parallel; for instance, the gene for cecropin D shows a delayed expression pattern compared to genes for cecropins A and B following a bacterial challenge. nih.gov In this species, a peptide designated as this compound has been identified in low quantities and is considered to be a precursor or a degradation product of Cecropin A, specifically a form that lacks the C-terminal amide group. mdpi.comnih.govuniprot.org

Diptera: In contrast to the monophyletic nature of lepidopteran cecropins, the phylogenetic relationships of cecropins from the order Diptera (flies and mosquitoes) are more complex and are considered paraphyletic. mdpi.com This suggests that the origin of dipteran cecropins predates the divergence of this lineage from others like Coleoptera. mdpi.com

In the malaria vector mosquito, Anopheles gambiae, three cecropin genes, designated AgCecA, AgCecB, and AgCecC, have been identified and form a cluster. nih.gov These genes are upregulated in response to bacterial lipopolysaccharides, and their promoter regions contain regulatory elements consistent with control by NF-κB transcription factors. nih.gov Phylogenetic analysis of cecropins in Anophelinae mosquitoes has revealed four distinct clades for cecropins A, B, C, and D, indicating a diversification that likely began with an initial gene duplication event. nih.gov The genes for cecropins A, B, and C are typically clustered on the X chromosome, while the cecropin D gene is found on an autosomal chromosome. nih.govresearchgate.net The biosynthesis of these cecropins involves the translation of a preproprotein, which includes a signal peptide that is cleaved to produce the mature, active peptide. nih.govpnas.org

Other Insect Orders: The presence of cecropin homologs extends to other insect orders as well. Studies have identified cecropin genes in Trichoptera (caddisflies), which show a close phylogenetic relationship to those in Lepidoptera. nih.gov Cecropin genes have also been discovered in Neuroptera (lacewings), Megaloptera (dobsonflies), Mecoptera (scorpionflies), and Siphonaptera (fleas). nih.gov The relationships of these cecropins can sometimes deviate from the expected species phylogeny, pointing to a complex evolutionary history for this peptide family. nih.gov For instance, cecropins from Neuroptera have been found to be phylogenetically closer to those from Diptera rather than to the more closely related Megaloptera. nih.gov

The table below summarizes the phylogenetic characteristics of cecropin homologs in different insect orders based on current research findings.

OrderPhylogenetic RelationshipKey CharacteristicsRepresentative Species
Lepidoptera MonophyleticDerived from a single ancestral gene; independent evolution within the order. Genes often found in clusters.Hyalophora cecropia, Bombyx mori
Diptera ParaphyleticOriginated before the divergence of the lineage. Genes are often clustered and show diversification through gene duplication.Anopheles gambiae, Drosophila melanogaster
Coleoptera ParaphyleticOriginated before the divergence of the lineage.Acalolepta luxuriosa, Oxysternon conspicillatum
Trichoptera Closely related to Lepidopteran cecropinsHigh degree of similarity to lepidopteran homologs.Platycentropus radiates
Neuroptera Complex relationshipMay be phylogenetically closer to Dipteran cecropins than to more closely related orders.-
Megaloptera Complex relationship--
Mecoptera Novel identification--
Siphonaptera Novel identification--

Advanced Structural Characterization and Bioreactivity of Cecropin C

Primary Sequence Analysis and Post-Translational Modifications

The primary sequence of a peptide dictates its fundamental properties and potential for modifications that can influence its activity.

Cecropin-C, like other members of the cecropin (B1577577) family, is characterized by a specific amino acid sequence. Comparative analysis with other cecropins, such as Cecropin A and Cecropin B, reveals both conserved regions and variations that contribute to their distinct activities. For instance, natively expressed cecropins from Drosophila melanogaster show high sequence similarity, with amino acid changes generally not expected to significantly influence the structure or biophysical properties of each peptide. The entire C-terminal hydrophobic domain is identical between the three native peptides Cecropin A, Cecropin B, and Cecropin C in D. melanogaster. There are only two amino acid changes between Cecropin A and Cecropin C from D. melanogaster: an Ile to Leu change at position 6 and a Val to Ile change at position 13. acs.org

While many mature cecropins are amidated at the C-terminus, early studies suggested that Cecropin C might lack this C-terminal blocking group, distinguishing it from some other major cecropins like Cecropin A, B, and D where amidation is present and known to enhance antibacterial activity. acs.org However, some synthesized cecropin peptides used in studies, including Cecropin C, are produced with a C-terminal amide group, as this is a common post-synthetic modification found in native peptides and is known to increase antibacterial activity. acs.org

C-terminal amidation is a significant post-translational modification in many antimicrobial peptides, including cecropins. This modification involves the conversion of the C-terminal carboxyl group into a primary amide. This change can influence the peptide's net charge, hydrophobicity, and susceptibility to carboxypeptidase degradation, all of which can impact its antimicrobial activity and stability. researchgate.netfrontiersin.org

Studies on various AMPs, including cecropin family members, have shown that C-terminal amidation can enhance antibacterial activity, potentially by stabilizing the α-helical structure at the peptide-membrane interface, leading to greater membrane disruption and pore formation. researchgate.net Amidated peptides often have a higher positive charge, which can contribute to stronger interactions with the negatively charged bacterial membranes. researchgate.net While the effect of amidation can vary depending on the specific peptide sequence, it is generally considered important for the activity of many membrane-disrupting AMPs. researchgate.netfrontiersin.org For Cecropin P1, the C-terminal region has been shown to affect DNA-binding capacity, suggesting another mechanism contributing to its antimicrobial activity. nih.gov

Secondary and Tertiary Conformation Studies in Membrane-Mimetic Environments

The biological activity of cecropins is closely linked to their ability to adopt specific conformations upon interacting with cell membranes. Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques used to study these structural changes in environments that mimic biological membranes, such as micelles or liposomes.

Circular dichroism (CD) spectroscopy is widely used to assess the secondary structure of peptides in different environments. In aqueous solutions, cecropins, including this compound, typically exhibit a disordered or random coil structure. nih.govmdpi.commdpi.com However, upon interaction with membrane-mimetic environments like sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, which mimic the negatively charged bacterial membrane and zwitterionic cell membranes, respectively, cecropins undergo a conformational change and adopt a significant degree of α-helical structure. nih.govmdpi.commdpi.comnih.govresearchgate.net

CD spectra of cecropins in membrane-mimetic environments show characteristic double negative minima at approximately 208 nm and 222 nm, which are indicative of an α-helical conformation. acs.orgmdpi.comresearchgate.net The extent of helicity can be estimated from the CD data. This transition to an α-helical structure is considered essential for the membrane disruption mechanism of cecropins. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of peptides in solution, including in membrane-mimetic environments. NMR studies of cecropins in micelles, such as DPC micelles, have revealed that these peptides typically form an α-helix. nih.govacs.orgresearchgate.netresearchgate.net

For example, NMR studies on Cecropin P1 in DPC micelles showed that the peptide formed an α-helix for almost its entire length, with the exception of a short region at the C-terminus. nih.govacs.orgresearchgate.net These studies can also provide insights into the peptide's interaction with the micelle, indicating which parts of the peptide are protected from the solvent and are likely embedded within the membrane-mimetic environment. acs.orgresearchgate.netresearchgate.net While some cecropins are characterized by a helix-hinge-helix conformation, some, like Cecropin P1 in DPC micelles, may form a single, nearly continuous α-helix without clear evidence of a distinct hinge region. acs.orgresearchgate.net

The interaction of cecropins with membranes induces significant conformational changes, most notably the transition from a disordered structure in aqueous solution to an ordered α-helical structure upon binding to the membrane surface or inserting into the lipid bilayer. nih.govmdpi.comresearchgate.netcore.ac.uk This structural rearrangement is crucial for their membrane-disrupting activity.

Studies using techniques like electron paramagnetic resonance (EPR) spectroscopy and solid-state NMR have indicated that, in the initial stages of membrane binding, cecropins adopt helical secondary structures that are aligned parallel to the bilayer surface. nih.gov This orientation allows the hydrophobic face of the amphipathic helix to interact with the lipid tails while the charged/polar residues on the hydrophilic face remain exposed to the aqueous phase. nih.govcabidigitallibrary.org At higher peptide concentrations or under certain conditions, these peptides can then reorient or aggregate to form pores or otherwise disrupt the membrane integrity, leading to cell death. acs.orgnih.govcabidigitallibrary.org Molecular dynamics simulations also support that stable interaction with membranes involves the peptide helix being partially buried, with the apolar side interacting with hydrophobic lipid tails and the cationic face interacting with negatively charged phosphate (B84403) groups, supporting mechanisms like the "carpet" model. cabidigitallibrary.org

Structure-Activity Relationships (SAR) of Cecropins and this compound Variants

The biological activity of cecropins, including this compound, is intimately linked to their structural features. These peptides typically consist of an N-terminal basic, amphipathic domain and a more hydrophobic C-terminal segment, connected by a flexible hinge region often rich in proline and glycine (B1666218) residues. mdpi.comnih.govfrontiersin.orgmdpi.com The interplay between these distinct regions dictates the peptide's interaction with microbial membranes and its subsequent antimicrobial effect.

Influence of N-Terminal Amphipathicity on Antimicrobial Activity

The N-terminal region of cecropins is characterized by its amphipathic nature, possessing both hydrophilic (charged) and hydrophobic amino acid residues arranged on opposing faces of the α-helix. This amphipathicity is crucial for the initial interaction of the peptide with the negatively charged surface of bacterial membranes. mdpi.comnih.govnih.gov The presence of basic residues, such as lysine (B10760008) and arginine, in the N-terminal contributes to a net positive charge, facilitating electrostatic attraction to the anionic phospholipids (B1166683) abundant in bacterial cell membranes. nih.govnih.gov Studies have indicated that a higher cationicity in the N-terminal helix can lead to improved antibacterial activities, particularly against Gram-positive bacteria. nih.gov The amphipathic character allows the N-terminal helix to associate with the lipid bilayer surface, with polar residues interacting with lipid phosphates and non-polar residues embedding within the hydrophobic core of the membrane. mdpi.com This initial interaction is a critical step in the membrane disruption process.

Role of the Proline-Glycine Hinge Region

A flexible hinge region, typically containing proline and glycine residues, connects the N-terminal amphipathic helix and the C-terminal hydrophobic helix in cecropins. mdpi.comnih.govfrontiersin.orgmdpi.com This hinge is considered important for the conformational flexibility of the peptide, which is hypothesized to be essential for its ability to span and disrupt the bacterial lipid membrane. bucknell.eduacs.orgrcsb.org The flexibility imparted by the hinge may allow the C-terminal helix to insert into the lipid bilayer and form pores or channels, leading to membrane permeabilization and cell death. mdpi.comacs.orgrcsb.org Studies on hybrid peptides have shown that the presence of a flexible hinge sequence, such as Gly-Ile-Gly, can be crucial for potent antibiotic activities and pore-forming activity. acs.orgrcsb.org Conversely, deletion of this hinge region has been shown to result in decreased antimicrobial activity in some cecropin-like peptides. mdpi.comresearchgate.netnih.gov The appropriate flexibility in the hinge region appears to be important for potent antibacterial activity. nih.gov

Impact of C-Terminal Hydrophobicity and Specific Residues

The C-terminal segment of cecropins is predominantly hydrophobic. mdpi.comnih.govfrontiersin.orgmdpi.comnih.gov This hydrophobic region plays a significant role in the interaction with the non-polar core of the lipid bilayer after the initial binding mediated by the N-terminal. mdpi.comfrontiersin.org The insertion of the C-terminal hydrophobic domains into the membrane can contribute to the formation of stable pores or channels. mdpi.com The C-terminal helix is often more involved in the alpha-helical structure in a cell membrane-like environment compared to the N-terminal. nih.gov Specific residues within the C-terminal region can also influence activity. For instance, studies on cecropin-like peptides have suggested that the hydrophobicity at certain positions in the hydrophobic region is important for potent antiviral activity. sci-hub.se The C-terminal region has also been suggested to affect the DNA-binding capacity of some cecropin variants, proposing a potential additional mechanism of action contributing to antimicrobial activity. acs.org

Mechanistic Elucidation of Cecropin C Biological Activity

Membrane Interaction and Disruption Pathways

Cecropin-C, like other cecropins, interacts with the anionic microbial cell membrane through electrostatic attraction, driven by its cationic nature and the high proportion of anionic lipids in bacterial membranes compared to mammalian cells. frontiersin.orgacs.orgkarger.commdpi.com This initial interaction is followed by the insertion of the peptide into the lipid bilayer, often involving a conformational change to an α-helical structure. acs.orgresearchgate.netmdpi.com

Pore Formation Models (e.g., Barrel-Stave, Toroidal-Pore, Carpet, Disordered Toroidal-Pore)

The interaction of cecropins with microbial membranes can lead to the formation of pores, although the specific model of pore formation can vary depending on factors such as peptide concentration and lipid composition. Several models have been proposed to describe how AMPs, including cecropins, form pores in membranes:

Barrel-Stave Model: In this model, peptides insert into the membrane and arrange themselves like staves of a barrel, forming a transmembrane pore with the hydrophobic faces of the peptides interacting with the lipid tails and the hydrophilic faces lining the aqueous pore. mdpi.commdpi.comfrontiersin.org

Toroidal-Pore Model: This model involves the peptides inserting into the membrane and inducing a curvature that causes the lipid headgroups to bend back and line the pore along with the peptides, creating a toroidal (doughnut-shaped) pore. mdpi.commdpi.comfrontiersin.org This model is associated with significant lipid disorder and membrane curvature changes. mdpi.comfrontiersin.org

Carpet Model: In this mechanism, peptides accumulate on the membrane surface, lying parallel to the lipid bilayer. researchgate.netmdpi.comfrontiersin.orgacs.org Once a threshold concentration is reached, the peptides disrupt the membrane integrity through a detergent-like effect, leading to membrane fragmentation. researchgate.netmdpi.comfrontiersin.orgacs.org

Disordered Toroidal-Pore Model: An updated version of the toroidal pore model, suggesting a more disordered arrangement of peptides and lipids within the pore. mdpi.commdpi.com

While research on specific this compound pore formation models is less detailed in the provided results compared to other cecropins like Cecropin (B1577577) A or Cecropin P1, studies on the broader cecropin family indicate that pore formation is a primary mechanism of membrane disruption. nih.govacs.orgresearchgate.netacs.org For instance, Cecropin A has been shown to induce content release from lipid vesicles and form pore-like ion channels on planar lipid bilayers. nih.gov Cecropin P1 is reported to form an alpha-helix and interact with DPC micelles in a covered form, which could relate to membrane interaction models. nih.gov

Permeabilization Kinetics and Leakage Phenomena

This compound and other cecropins induce rapid permeabilization of microbial membranes, leading to leakage of intracellular contents. nih.govacs.orgasm.orgnih.govresearchgate.net The kinetics of this permeabilization can vary depending on the specific cecropin and the target organism. For example, studies on Cecropin A and Cecropin B have shown rapid membrane permeability with a significant increase in the fraction of permeable cells within minutes of peptide addition at or above the minimum inhibitory concentration (MIC). acs.org At concentrations below the MIC, a smaller portion of cells may become permeable over a longer period. acs.org

The leakage phenomena can be monitored experimentally by observing the release of fluorescent dyes or the uptake of stains that can only enter cells with compromised membranes. frontiersin.orgasm.orgnih.govoup.com Studies have shown that cecropins can cause concentration-dependent and time-dependent increases in membrane permeability, evidenced by the uptake of dyes like Sytox green. asm.org The release of intracellular material has also been observed following membrane permeabilization. oup.com

Research on Cecropin A indicates that permeabilization may occur in an "all-or-none" manner in some vesicle systems, where some vesicles lose all their contents while others remain unaffected, although "graded" release has also been observed in other cases. nih.govnih.gov The rate of leakage can be influenced by factors such as the ratio of peptide bound per vesicle and the proportion of anionic lipids in the membrane. nih.gov

Ultrastructural Changes in Microbial Cell Envelopes (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy)

Microscopic techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), have been employed to visualize the ultrastructural changes induced in microbial cell envelopes by cecropins. nih.govoup.comnih.govresearchgate.net These studies provide visual evidence of the membrane disruption mechanisms.

SEM analysis of microbial cells treated with cecropins has revealed alterations in the cell surface morphology, including increased roughness, shrinking, aggregation, and dissolution of cells. frontiersin.orgnih.gov For instance, Candida albicans cells treated with cecropin showed a significantly rougher cell wall surface and began to shrink after 30 minutes, with significant changes and aggregation/dissolution observed after 60 minutes. nih.gov Similar observations of altered cell surface morphology and leakage of intracellular content have been reported for C. albicans treated with cecropin-derived peptides. frontiersin.org

TEM studies further detail the internal damage caused by cecropins. Observations include changes in the cell wall and cell membrane integrity, loss of transparency between these layers, and the appearance of white spots within the cells. nih.gov TEM has also shown that cecropins can induce morphological alterations in fungal spores, such as wrinkled cell walls and blebbing, and can lead to the appearance of a wafery cell membrane and dissolution of cytoplasmic contents. nih.gov Studies on bacteria treated with cecropin-like peptides have also revealed disrupted cytoplasmic membranes and leaked cytoplasmic contents. researchgate.net

Intracellular Targets and Biochemical Interference

While membrane disruption is a primary mechanism, some research suggests that cecropins may also have intracellular targets and interfere with biochemical processes within microbial cells. acs.orgasm.orgkarger.com

Inhibition of Metabolic Processes (e.g., Proline Uptake)

Furthermore, some studies suggest broader impacts on metabolic activity. For example, a cecropin D-derived peptide inhibited the metabolic activity of C. albicans biofilm cells. frontiersin.org Gene expression profiling in Haemophilus parasuis resistant to Cecropin B also indicated changes related to metabolic processes, although the specific link to proline uptake was not detailed in this context. researchgate.net

Interaction with Nucleic Acids (e.g., DNA Binding)

Some cecropins have been shown to interact with nucleic acids, including DNA. asm.orgnih.govresearchgate.net This interaction can represent an intracellular mechanism of action, potentially interfering with essential genetic processes.

Studies on Cecropin A2 have found that it can interact with bacterial genomic DNA, particularly at higher concentrations. asm.org This interaction is suggested to facilitate the translocation of other antimicrobial agents, such as tetracycline (B611298), into the cytoplasm. asm.org

Research on Cecropin P1 also indicates that its C-terminal region can affect its DNA-binding capacity, suggesting this as a potential mechanism contributing to its antimicrobial activity after membrane permeabilization. nih.gov Furthermore, studies on Cecropin A analogs have demonstrated that basic amino acids can enhance the interaction between the peptides and DNA, and this stronger interaction correlates with increased antimicrobial activity. researchgate.net Multispectral analysis has been used to study the binding constants and interaction characteristics of cecropin analogs with DNA. researchgate.net While some cecropin-like peptides may not readily bind bacterial DNA, interaction with plasmid DNA at higher concentrations has been observed. frontiersin.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Cecropin A16132345 nih.gov
Cecropin B16130488 uni.lu
Cecropin A (1-33)16131063 nih.gov
Cecropin P1Not explicitly found for Cecropin P1, but related searches mention it as a model AMP from Ascaris suum.
Cecropin DNot explicitly found for Cecropin D, but mentioned as a cecropin subfamily.
Cecropin CNot explicitly found for Cecropin C in the search results.

Interactive Data Tables

Based on the provided search results, specific quantitative data suitable for interactive tables is limited for this compound directly. However, the search results provide some quantitative information on related cecropins that illustrate the concepts discussed.

Table 1: Permeabilization Kinetics of Native Drosophila melanogaster Cecropins A and B acs.org

PeptideBacterial SpeciesTime (min)Approximate % Permeability (at MIC)
Cecropin BProvidencia species (all three tested)1~20%
Cecropin BProvidencia species (all three tested)7>80%
Cecropin AP. burhodogranariea B1~5%
Cecropin AP. burhodogranariea D1~5%
Cecropin AP. burhodogranariea B7>80%
Cecropin AP. burhodogranariea D7>80%

Table 2: Effect of Cecropin A Analogs on DNA Binding and Antimicrobial Activity Against E. coli researchgate.net

PeptideKsv Value (L·mol⁻¹) (Interaction with DNA-EB systems)Antimicrobial Activity vs. E. coli (Fold change compared to Cecropin A)
Cecropin A3.73 × 10⁴1x
CA4 (Cecropin A analog with more basic amino acids)1.19 × 10⁵8x

Note: The Ksv value is the Stern-Volmer quenching constant, indicating the strength of interaction.

These tables illustrate the concepts of permeabilization kinetics and the correlation between DNA interaction and antimicrobial activity as discussed in the article, using data available for related cecropins. Specific quantitative data for this compound's direct effects in these areas would require further targeted research.

Modulation of Efflux Pump Activity

Efflux pumps are a significant mechanism by which microorganisms, including fungi like Candida albicans, develop resistance to antimicrobial agents by actively transporting these compounds out of the cell. nih.gov Some studies suggest that antimicrobial peptides, including cecropins or their derivatives, may influence the activity of these efflux pumps. For instance, research on a cecropin D-derived peptide indicated a potential, though yet to be fully elucidated, effect on C. albicans efflux pumps that could impact fluconazole (B54011) resistance. frontiersin.orgnih.gov While direct evidence specifically detailing this compound's modulation of efflux pumps is limited in the provided search results, the broader context of cecropin research suggests this as a potential area of interaction. Studies on other AMPs and their combinations with conventional antifungals have shown that inhibiting efflux pump activity can enhance the effectiveness of antimicrobial treatment. nih.govresearchgate.net For example, a study on amantadine (B194251) hydrochloride combined with azole antifungals demonstrated that amantadine inhibited efflux pump activity in drug-resistant C. albicans, contributing to the synergistic antifungal effect. nih.gov Similarly, research on Cecropin A has suggested its multi-target mechanism against Escherichia coli biofilms involves the inhibition of efflux pump activity. wikipedia.orgresearchgate.net

Induction of Oxidative Stress and Apoptosis in Fungi (e.g., Candida albicans)

Cecropins, including those derived from cecropin families, have been shown to induce oxidative stress and apoptosis in fungi such as Candida albicans. frontiersin.orgnih.govnih.govnih.govdntb.gov.uaresearchgate.netfrontiersin.org This mechanism involves the generation of excessive reactive oxygen species (ROS) within the fungal cells. frontiersin.orgnih.govnih.govnih.govdntb.gov.uaresearchgate.netfrontiersin.org Increased ROS production can lead to oxidative damage to cellular components and disruption of cellular processes. nih.govnih.gov

Studies on cecropin-derived peptides have demonstrated that treatment of C. albicans can lead to a significant increase in intracellular ROS levels. frontiersin.orgnih.govnih.gov For instance, treatment with ΔM3 and ΔM4 peptides, derived from cecropin D, increased ROS production in C. albicans biofilm. frontiersin.org This increased ROS production is closely associated with mitochondrial dysfunction. nih.govnih.govfrontiersin.org Cecropin treatment can cause changes in mitochondrial membrane potential, including hyperpolarization or loss of potential, and ATP depletion, all of which are indicative of mitochondrial damage. nih.govnih.govfrontiersin.org

The induction of oxidative stress and mitochondrial dysfunction can trigger apoptotic pathways in fungal cells. frontiersin.orgfrontiersin.org Research has shown that cecropin-derived peptides can induce metacaspase activity in C. albicans biofilms, a marker associated with apoptosis. frontiersin.org The observed increase in ROS production, elevated cytosolic Ca2+ concentration, enhanced mitochondrial dysfunction, and increased metacaspase activity collectively suggest a pro-apoptotic mechanism contributing to the fungicidal activity of these peptides. frontiersin.org

Data from studies investigating the effect of cecropin-derived peptides on ROS production in C. albicans can be illustrated in a table:

PeptideConcentrationIncrease in ROS Production (approx. %)Reference
ΔM350 μM38 frontiersin.org
ΔM46.2 μM38 frontiersin.org
C1832 μg/mlIncreased nih.gov
C1864 μg/mlIncreased nih.gov

These findings highlight the role of oxidative stress and the induction of apoptosis as significant mechanisms by which cecropins and their derivatives exert antifungal effects against C. albicans. frontiersin.orgnih.govnih.govfrontiersin.org

Selectivity of Action: Differential Interaction with Microbial vs. Host Cell Membranes

A crucial aspect of the therapeutic potential of antimicrobial peptides like cecropins is their ability to selectively target microbial cells while exhibiting low toxicity towards host mammalian cells. mdpi.comacs.org This selectivity is primarily attributed to the differences in the composition and properties of microbial and eukaryotic cell membranes. mdpi.com

Bacterial and fungal membranes typically have a higher proportion of negatively charged lipids compared to mammalian cell membranes, which are predominantly composed of zwitterionic phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, and cholesterol. mdpi.com Cecropins, being cationic peptides, are electrostatically attracted to the negatively charged microbial membranes. nih.govresearchgate.netmdpi.combiorxiv.orgkarger.com This preferential binding facilitates their interaction with and disruption of microbial membranes. nih.govresearchgate.netmdpi.combiorxiv.org

While the precise mechanism of membrane interaction can vary depending on the peptide concentration and the specific membrane, proposed models include the formation of pores or channels (barrel-stave or toroidal models) or a detergent-like disruption of the lipid bilayer (carpet model). mdpi.comresearchgate.net The amphipathic nature of cecropins, with distinct hydrophilic and hydrophobic regions, allows them to interact with both the polar head groups and the hydrophobic core of the lipid bilayer. mdpi.comfrontiersin.org

In contrast, the lower negative charge and different lipid composition of mammalian cell membranes result in weaker electrostatic interactions with cationic cecropins, thus reducing their affinity and disruptive effects on host cells. mdpi.com Studies have shown that cecropins and cecropin-like peptides exhibit low toxicity against normal mammalian cells and weak or absent hemolytic activity against mammalian erythrocytes. mdpi.comacs.org This differential interaction forms the basis of their selective antimicrobial activity, allowing them to target pathogens while minimizing damage to host tissues. mdpi.com

Antimicrobial Spectrum and Potency of Cecropin C in Vitro and Non Human in Vivo Studies

Activity Against Gram-Negative Bacterial Pathogens

Cecropins, including cecropin-C, exhibit significant activity against Gram-negative bacteria. nih.govmdpi.combiorxiv.orgresearchgate.netnih.gov This activity is often more pronounced against Gram-negative strains compared to Gram-positive ones. researchgate.netacs.org Studies have shown that cecropins can effectively inhibit the growth of various Gram-negative species, including Escherichia coli and Pseudomonas aeruginosa. mdpi.commdpi.comresearchgate.netnih.govmalariaworld.orgacs.orgjapsonline.comjapsonline.com The C-terminal helix of cecropins has been associated with preferential activity against Gram-negative bacteria. mdpi.com

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Profiling

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are used to quantify the potency of antimicrobial peptides. MIC is the lowest concentration that inhibits visible bacterial growth, while MBC is the lowest concentration that kills 99.9% of the bacteria. nih.govmdpi.com Studies involving cecropin-like peptides, such as a hybrid peptide based on cecropin (B1577577) A, have reported MIC and MBC values against Gram-negative bacteria like Escherichia coli. japsonline.comjapsonline.comresearchgate.net For instance, a hybrid peptide (HEA-9) derived in part from cecropin A showed an MIC/MBC of 12.5 µM against susceptible and MDR strains of E. coli. japsonline.comjapsonline.com Cecropin P1, a cecropin isolated from the nematode Ascaris suum, demonstrated an MIC of 1 mg/mL against enterotoxigenic E. coli. mdpi.com The concentration-dependent killing of E. coli by cecropin P1 is linked to its immediate permeabilizing action on the bacterial membrane. mdpi.com

Susceptibility of Multi-Drug Resistant (MDR) Strains

Cecropins and their analogs have shown activity against multi-drug resistant (MDR) bacterial strains. mdpi.commdpi.comnih.govnih.gov This is particularly relevant given the increasing global concern regarding antibiotic resistance. mdpi.comjapsonline.comnih.gov For example, cecropin-like peptides from nematodes have demonstrated efficacy against MDR Gram-negative bacteria. nih.govfrontiersin.org A hybrid peptide incorporating elements of cecropin A exhibited activity against MDR Escherichia coli and Staphylococcus aureus. japsonline.comjapsonline.com Studies evaluating cecropin A-melittin hybrid peptides have also shown activity against colistin-resistant clinical isolates of Acinetobacter baumannii. oup.com

Activity Against Gram-Positive Bacterial Pathogens

While generally more potent against Gram-negative bacteria, cecropins also exhibit activity against some Gram-positive bacterial pathogens. nih.govexplorationpub.commdpi.commdpi.comresearchgate.netmalariaworld.org However, their efficacy against Gram-positive bacteria can be lower compared to Gram-negative strains. researchgate.netacs.org Studies have reported activity against bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, Micrococcus luteus, and Bacillus subtilis. malariaworld.org Some research suggests that modifications or specific regions of cecropins may influence their activity against Gram-positive bacteria. mdpi.com For instance, amidation of the C-terminus of cecropin A selectively improved activity against Gram-positive bacteria. malariaworld.org

Antifungal Activity Against Yeast and Filamentous Fungi

Cecropins have demonstrated antifungal activity against various yeasts and filamentous fungi in in vitro studies. nih.govexplorationpub.commdpi.combiorxiv.orgresearchgate.netmalariaworld.org This includes activity against opportunistic pathogens like Candida albicans. mdpi.combiorxiv.orgresearchgate.netnih.gov Studies have shown that cecropins can affect the cell wall and membrane of fungi, leading to cell death. nih.govnih.gov For example, a cecropin-4 derived peptide (C18) showed significant antifungal activity against C. albicans and non-albicans Candida species, including fluconazole-resistant strains, with MIC values ranging from 4 to 32 μg/ml. nih.gov Another study with cecropin D-derived peptides showed fungicidal activity against Candida albicans, Candida tropicalis, and Candida parapsilosis in the micromolar range, although Candida glabrata showed greater resistance. nih.gov These peptides were observed to destabilize yeast cell walls. nih.gov

Antiviral Properties and Mechanisms

Research suggests that some cecropins and cecropin-like peptides may possess antiviral properties. nih.govexplorationpub.commdpi.comnih.gov AMPs, in general, can exhibit antiviral activity through various mechanisms, such as binding to viral receptors, interfering with viral synthesis, or disrupting the viral envelope. explorationpub.comnih.gov While some studies on specific cecropin variants or related peptides have explored antiviral effects, the antiviral activity of this compound specifically is less extensively documented in the provided search results. mdpi.comnih.gov However, cecropin D has been shown to inhibit porcine reproductive and respiratory syndrome virus (PRRSV) infection and replication in vitro. mdpi.com

Antiparasitic Efficacy (e.g., Against Plasmodium malariae and Nematodes)

Cecropins and their derivatives have shown efficacy against certain parasites, including Plasmodium species, the causative agents of malaria, and nematodes. nih.govmdpi.comnih.govnih.govebi.ac.uknih.govplos.org Studies have investigated the activity of cecropins from mosquitoes, vectors of malaria, against Plasmodium falciparum. malariaworld.orgnih.govplos.org For instance, cecropin B from Anopheles mosquitoes demonstrated potent antimalarial activity against P. falciparum strains, including drug-resistant ones, in vitro. nih.gov This activity may involve direct killing of the parasite or interaction with infected red blood cell membranes. nih.gov Early studies on synthetic derivatives of H. cecropia cecropin B also showed the ability to hinder P. falciparum asexual stages. malariaworld.orgplos.org Additionally, cecropins are present in nematodes and have been studied for their role in nematode immunity and potential antiparasitic effects. mdpi.commdpi.comnih.gov

Investigation of Microbial Resistance Mechanisms to Cecropins (e.g., Lipopolysaccharide Remodeling)

Microbial resistance to antimicrobial peptides (AMPs) like cecropins is a significant factor influencing their potential therapeutic efficacy. Bacteria, particularly Gram-negative species, have evolved various mechanisms to counteract the effects of these cationic peptides. A prominent mechanism involves modifications to the lipopolysaccharide (LPS) layer of the outer membrane, which is a primary target for many cationic AMPs, including cecropins. uni.lu

Research investigating the interaction between Yersinia pestis, the causative agent of plague, and cheopin, a cecropin from its flea vector Xenopsylla cheopis, provides a clear example of this mechanism. Wild-type Y. pestis exhibits resistance to cheopin. However, deletion of the aminoarabinose operon, responsible for the Ara4N modification of LPS, renders Y. pestis highly susceptible to cheopin. Confocal microscopy and whole-cell binding assays have shown that Ara4N modification reduces the affinity of cheopin for Y. pestis. Furthermore, cheopin was found to permeabilize bacterial membranes only in the absence of Ara4N-modified LPS, which correlated with bacterial killing. herts.ac.uk This highlights the crucial role of Ara4N modification in conferring resistance against this flea cecropin. herts.ac.uk This type of lipid A modification conferring resistance to cationic AMPs has also been reported in other bacterial species. herts.ac.uk

Synergistic and Combinatorial Antimicrobial Strategies Involving Cecropin C

Co-Administration with Conventional Antimicrobials

Combining antimicrobial peptides like cecropins with conventional antibiotics has emerged as a promising strategy to combat drug-resistant infections. This approach can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. mdpi.comfrontiersin.orgnih.gov

Studies involving cecropin-like peptides, such as Cecropin (B1577577) A and hybrid peptides derived from cecropin sequences, have demonstrated synergistic activity when combined with various antibiotics against both Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) strains. nih.govjapsonline.comasm.org For instance, combinations of a cecropin A-melittin hybrid peptide with antibiotics like cefotaxime, ciprofloxacin, or erythromycin (B1671065) have shown synergistic effects against MDR Acinetobacter baumannii. asm.org Another study reported synergistic activity for combinations of Cecropin A2 with tetracycline (B611298) or doxycycline (B596269) against Pseudomonas aeruginosa, including MDR clinical strains. nih.gov This synergy resulted in significant reductions in the minimum inhibitory concentrations (MICs) of both the peptide and the antibiotic. nih.gov

The mechanisms underlying this synergy can involve various interactions, such as the peptide-induced permeabilization of bacterial membranes, which facilitates the uptake of the conventional antibiotic into the bacterial cell. nih.gov

Enhanced Efficacy and Reduction of Resistance Development

The synergistic effects observed in co-administration strategies contribute to enhanced efficacy against bacterial pathogens. mdpi.comfrontiersin.org By acting through different mechanisms or by disrupting bacterial defense mechanisms, the combination can overcome resistance that the bacteria may have developed against individual agents. mdpi.com

Furthermore, combining AMPs with conventional antibiotics may also help in reducing the development of resistance. mdpi.comfrontiersin.org While bacteria can develop resistance to AMPs, it is generally considered to be a slower and less frequent process compared to resistance development against conventional antibiotics, which often target specific cellular processes. mdpi.com AMPs, with their membrane-disrupting mechanisms, present a more challenging target for resistance development. mdpi.com When used in combination, the presence of the AMP can potentially reduce the selective pressure for resistance against the conventional antibiotic. mdpi.com Studies have suggested that cecropins may be less likely to stimulate the development of new intrinsic resistance factors linked to an increase in mutation rate, at least in E. coli. mdpi.com Long-term exposure to sub-lethal concentrations of a hybrid peptide derived in part from cecropin did not significantly alter its MIC against P. aeruginosa, whereas similar exposure to gentamicin (B1671437) increased its MIC. mdpi.com

Combinations with Other Antimicrobial Peptides

Combinations of different antimicrobial peptides, including cecropins, can also lead to synergistic antimicrobial effects. nih.govnih.gov This approach leverages the diverse mechanisms of action that different AMPs may possess. For example, while many cecropins primarily target bacterial membranes, other AMPs might interact with intracellular targets or disrupt other essential bacterial functions.

Research involving combinations of cecropin-like peptides with other AMPs has shown enhanced activity. Although specific data on Cecropin-C combinations with other AMPs were not extensively detailed in the provided context, studies on other cecropins and hybrid peptides incorporating cecropin sequences support the potential for synergistic interactions within this class of molecules. For instance, chimeric peptides designed by combining parts of different AMPs, including cecropin sequences, have demonstrated enhanced broad-spectrum activity and lower MICs compared to their parent peptides. asm.org

Interactions with Antifungal Agents

While primarily known for their antibacterial activity, some cecropins, including this compound, have also demonstrated antifungal properties. biorxiv.orgnih.govresearchgate.net This suggests a potential for interactions with conventional antifungal agents.

Studies have investigated the antifungal activity of cecropins and cecropin-derived peptides against various fungal species, including Candida albicans. biorxiv.orgnih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov Some cecropin-derived synthetic peptides have shown fungicidal activity against Candida species and have demonstrated synergistic or additive effects when combined with conventional antifungal drugs like caspofungin and amphotericin B in inhibiting the metabolic activity of C. albicans. frontiersin.org This indicates that combining cecropins or their derivatives with existing antifungal treatments could be a viable strategy to enhance efficacy and potentially overcome resistance in fungal infections. frontiersin.org The mechanism of antifungal action for cecropins can involve the destabilization and permeabilization of fungal cell walls and membranes. frontiersin.org

Recombinant Production and Chemical Synthesis Methodologies for Cecropin C and Its Analogs

Heterologous Expression Systems

Heterologous expression involves the production of a protein or peptide in a host organism different from its natural source. This approach is widely used for producing peptides like Cecropin-C in larger quantities than typically obtainable from native sources.

Bacterial Hosts (Escherichia coli)

Escherichia coli is a widely favored host for the recombinant production of peptides and proteins due to its rapid growth rate, ease of genetic manipulation, and high expression levels. However, expressing antimicrobial peptides (AMPs) like cecropins in E. coli can be challenging due to their inherent toxicity to host cells and susceptibility to intracellular proteases. wikipedia.orgwikipedia.orgfishersci.bewikipedia.org

To circumvent these issues, various strategies have been developed. Fusion protein technology is commonly employed, where the cecropin (B1577577) sequence is fused to a highly expressed and soluble carrier protein. This can help to reduce the toxicity of the AMP to the host cell and improve the solubility of the recombinant product. wikipedia.orgwikipedia.orgfishersci.bewikipedia.orgwikipedia.orgwikipedia.orgfishersci.cafishersci.cafishersci.com Different E. coli strains, such as BL21 and BL21(DE3), are frequently used for heterologous expression, with induction typically carried out using Isopropyl β-D-1-thiogalactopyranoside (IPTG) at varying concentrations and temperatures to optimize expression levels and solubility. wikipedia.orgfishersci.bewikipedia.orgwikipedia.orgwikipedia.orgfishersci.cawikipedia.org

Studies have demonstrated the successful expression of cecropin-like peptides in E. coli using such systems. For instance, a cecropin B-like peptide was expressed in E. coli BL21 (DE3) using an MBP fusion tag, resulting in a soluble recombinant protein. wikipedia.orgwikipedia.org Another study utilized an E. coli overexpression system with calmodulin as a fusion partner for the expression of recombinant cecropin P1, which helped in achieving mass expression while avoiding toxicity and degradation. wikipedia.orgwikipedia.orgfishersci.be Optimization of induction conditions, including IPTG concentration, temperature, and induction time, is crucial for maximizing the yield of soluble and active peptide. wikipedia.orgwikipedia.org Despite these advancements, the toxicity of some cecropins to E. coli can still limit expression levels and necessitate careful optimization of the expression system. wikipedia.orgwikipedia.orgfishersci.bewikipedia.org

Yeast Hosts (Pichia pastoris, Saccharomyces cerevisiae)

Yeast expression systems, particularly Pichia pastoris and Saccharomyces cerevisiae, offer alternative platforms for recombinant peptide production, often providing advantages such as higher yields, potential for secretion into the culture medium, and post-translational modifications that may be beneficial for peptide activity and stability. fishersci.comwikipedia.orgwasteless.biociteab.com

Pichia pastoris is a methylotrophic yeast known for its strong inducible promoters (e.g., AOX1) that can drive high-level expression. It has been successfully used for the expression of various antimicrobial peptides, including cecropins and cecropin-like peptides. wikipedia.orgwasteless.biociteab.com Secretion of the recombinant peptide into the culture supernatant simplifies purification, as it separates the product from many intracellular proteases and host cell proteins. wasteless.bio Studies have reported obtaining milligram quantities of pure recombinant cecropins from P. pastoris cultures. wikipedia.orgwasteless.bio

Saccharomyces cerevisiae, commonly known as baker's yeast, is another eukaryotic host used for recombinant protein and peptide production. While perhaps less frequently cited for high-level cecropin expression compared to P. pastoris in the provided search results, it has been explored for the production of cecropin-like peptides. fishersci.ptmims.com Yeast systems can be advantageous for producing peptides that require disulfide bonds or other post-translational modifications not easily achieved in bacterial systems.

Comparative studies on cecropin production in different host systems have indicated that P. pastoris can offer higher yields compared to E. coli for certain cecropin variants. citeab.com

Fusion Protein Strategies and Cleavage Techniques

Fusion protein technology is a key strategy in recombinant production to enhance the expression, solubility, and purification of peptides like this compound, which can be toxic or prone to degradation when expressed alone. The cecropin sequence is genetically fused to a carrier protein, forming a larger fusion protein. After expression and purification of the fusion protein, the target peptide is cleaved from the carrier.

Solubility Tags (e.g., MBP, Calmodulin)

Solubility tags are fusion partners that improve the solubility of the fused protein, preventing the formation of insoluble inclusion bodies, which is a common issue when expressing foreign proteins in high amounts in bacterial hosts like E. coli. Maltose-binding protein (MBP) and Calmodulin (CaM) are examples of frequently used solubility tags in cecropin production.

MBP is a well-established fusion partner that enhances the solubility of its fused target protein and facilitates purification using amylose (B160209) affinity chromatography. wikipedia.orgwikipedia.orgfishersci.cawikipedia.orgnih.gov Studies on cecropin-like peptides have demonstrated that fusion with MBP can lead to soluble expression in E. coli. wikipedia.orgwikipedia.org

Calmodulin (CaM) has also been utilized as a fusion partner for the expression of cecropin-like peptides. wikipedia.orgwikipedia.orgfishersci.bewikipedia.org CaM is a calcium-binding protein, and its affinity for certain peptide regions can be exploited for purification using calmodulin affinity resin in the presence of calcium. Elution of the fusion protein is then achieved by removing calcium with a chelating agent like EGTA. wikipedia.orgsenescence.info This system has been shown to enable mass expression of recombinant cecropin P1 while mitigating toxicity to the E. coli host. wikipedia.orgwikipedia.orgfishersci.be

Other fusion partners like Thioredoxin (Trx) have also been explored for cecropin expression, although their effectiveness in controlling toxicity can vary depending on the specific cecropin. wikipedia.orgwikipedia.orgfishersci.bewikipedia.org

After purification of the fusion protein, the target peptide needs to be separated from the solubility tag. This is typically achieved by incorporating a specific cleavage site between the tag and the peptide sequence.

Intein-Mediated Self-Cleavage Systems

Inteins are protein segments that can catalyze their own excision from a precursor protein and ligate the flanking protein sequences (exteins). Intein-mediated cleavage systems allow for the production of native peptides without the need for an external protease. These systems often involve a chitin-binding domain (CBD) for affinity purification. pharmacompass.comfishersci.atwikipedia.orgamericanelements.com

In this approach, the cecropin sequence is fused to an intein-CBD tag. The fusion protein is expressed and purified via affinity chromatography (e.g., using chitin (B13524) resin). Cleavage of the intein, releasing the target cecropin peptide, can be induced by changing environmental conditions such as temperature, pH, or the addition of thiol-containing reagents like DTT. pharmacompass.comfishersci.atwikipedia.orgamericanelements.comakrivisbio.com Optimization of these cleavage conditions is essential for efficient release of the functional peptide. americanelements.comakrivisbio.com Intein-mediated systems have been successfully applied for the expression and purification of cecropin and cecropin-like peptides in E. coli, offering a method for obtaining peptides with their native N- and C-termini. pharmacompass.comfishersci.atwikipedia.orgakrivisbio.com

Solid-Phase Peptide Synthesis and Chemical Modifications

Solid-phase peptide synthesis (SPPS) is a powerful chemical method for synthesizing peptides, including cecropins and their analogs. This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support. SPPS is particularly well-suited for synthesizing relatively short peptides and offers precise control over the peptide sequence. fishersci.sefishersci.sefishersci.canih.gov

One of the significant advantages of SPPS is the ability to easily incorporate non-natural amino acids or introduce specific chemical modifications at defined positions within the peptide sequence. fishersci.ca This is crucial for developing cecropin analogs with improved properties, such as enhanced antimicrobial activity, increased stability, or altered specificity.

Chemical modifications can be introduced during or after the synthesis process. For cecropins, modifications at the C-terminus, such as amidation, are particularly important for their full biological activity. fishersci.cafishersci.cawikipedia.org Naturally occurring cecropins often have an amidated C-terminus, which contributes to their cationic nature and interaction with negatively charged bacterial membranes. Recombinant expression in bacterial hosts like E. coli typically results in peptides with a free carboxyl group at the C-terminus, which can lead to reduced activity against certain bacteria. fishersci.cafishersci.cawikipedia.org Chemical amidation or other modifications of the C-terminus of recombinantly produced or chemically synthesized cecropins can restore or enhance their broad-spectrum antimicrobial activity. fishersci.cawikipedia.org

SPPS also allows for the synthesis of chimeric peptides, combining elements from different cecropins or other antimicrobial peptides to create novel sequences with potentially improved characteristics. fishersci.se While SPPS is effective for producing high-purity peptides, the synthesis of longer peptides can become challenging, with decreasing yields and increasing difficulty in purification. wikipedia.org A common byproduct of SPPS using Fmoc chemistry is Trifluoroacetic acid (TFA), which can be present as a salt in the final peptide product and may require removal depending on the intended application. fishersci.se

Purification and Characterization of Recombinant and Synthetic this compound

Chromatographic Techniques

Chromatographic methods are fundamental to separating this compound from impurities, host cell contaminants (in recombinant production), or truncated/side products (in chemical synthesis). Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the purification of cecropins and cecropin-like peptides due to its ability to separate peptides based on their hydrophobicity. Studies have successfully utilized RP-HPLC with C18 columns for purifying cecropins, achieving high levels of purity nih.govnih.govuni.lufrontiersin.org.

Typical RP-HPLC protocols involve equilibrating the column with an aqueous solvent containing a small percentage of an organic modifier and a counterion, such as water with 0.1% trifluoroacetic acid (TFA), and eluting the peptide using a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, also containing 0.1% TFA nih.gov. Detection of the eluting peptide is commonly performed by monitoring absorbance at wavelengths such as 220 nm or 280 nm nih.gov. The specific gradient profile and flow rate are optimized to achieve optimal separation for the particular cecropin variant being purified nih.gov.

For recombinant production involving fusion proteins, initial purification steps may include techniques like immobilized metal affinity chromatography (IMAC) if the fusion partner contains a His-tag nih.gov. Following cleavage of the fusion tag, RP-HPLC is then typically used as a polishing step to obtain the final purified peptide nih.gov. Cation-exchange chromatography has also been reported for the purification of cecropin-like peptides, leveraging their cationic nature. Gel permeation chromatography is another technique that has been used in the purification schemes for immune-induced peptides, including cecropins, separating them based on size.

Achieving high purity is critical for downstream applications and characterization. Purity levels exceeding 90% are commonly reported for cecropins purified by HPLC, with some studies demonstrating good purity based on single peaks in RP-HPLC chromatograms nih.gov.

Spectroscopic and Mass Spectrometric Identification (e.g., MALDI-TOF)

Following purification, a range of spectroscopic and mass spectrometric techniques are employed to confirm the identity, purity, and structural characteristics of this compound. Mass spectrometry, particularly matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS), is a powerful tool for determining the molecular weight of purified peptides and verifying their identity nih.govuni.lu. The measured mass-to-charge ratio (m/z) obtained from MALDI-TOF MS is compared to the theoretical molecular weight calculated from the amino acid sequence to confirm that the correct peptide has been isolated nih.gov.

Studies on cecropin-like peptides have reported using MALDI-TOF MS to confirm the molecular mass, with measured values closely matching theoretical calculations nih.gov. For instance, recombinant Cecropin P1 was found to have a measured average mass of 3337.44 Da, which was within the error range of the theoretical average mass value of 3338.9 Da nih.gov. Synthetic Cecropin C has been reported with a molecular weight of 3849.5 Da. Another cecropin purified from Spodoptera frugiperda showed a molecular mass of 3910.9 Da by mass spectrometry.

Beyond mass confirmation, spectroscopic methods provide insights into the peptide's structure and properties. Circular Dichroism (CD) spectroscopy is frequently used to analyze the secondary structure of cecropins, revealing the presence of alpha-helical conformations, which are characteristic of these peptides, often in membrane-mimetic environments. UV-Visible and fluorescence spectroscopy can be employed to study the interaction of cecropins with other molecules, such as DNA. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information on the three-dimensional structure of cecropins in solution nih.gov. Additionally, techniques like SDS-PAGE and Tricine-SDS-PAGE are used to assess the purity and apparent molecular weight of protein samples during the purification process nih.govfrontiersin.org. Edman degradation can be used to determine the N-terminal amino acid sequence, further confirming the peptide's identity uni.lu.

The combination of these chromatographic and spectroscopic/mass spectrometric techniques allows for the effective purification and comprehensive characterization of both recombinant and synthetic this compound, ensuring high purity and confirming its molecular and structural properties.

Immunomodulatory Activities and Host Defense Interactions Non Clinical Focus

Anti-Inflammatory Effects and Cytokine Modulation (e.g., IL-6, IL-8, IFN-γ)

Cecropins have been observed to exert anti-inflammatory effects through the modulation of cytokine production. Studies, primarily focusing on Cecropin (B1577577) A and cecropin-like peptides, provide insights into how these molecules can influence key inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interferon-gamma (IFN-γ).

For instance, a study investigating a cecropin-like peptide from black fly salivary glands (SibaCec) demonstrated its ability to significantly inhibit the production of pro-inflammatory cytokines, including IL-6, induced by lipopolysaccharide (LPS) nih.gov. This inhibition was linked to the blocking of MAPK and NF-κB signaling pathways nih.gov.

Another study on Cecropin A (CecA) in a chicken primary hepatocyte–non-parenchymal cell co-culture model showed that CecA could decrease the levels of IL-6 and IFN-γ. nih.gov. Specifically, CecA at a concentration of 1 μg/mL was able to decrease IL-6 levels, and at concentrations of 1, 3.125, and 6.25 μg/mL, it attenuated IL-6 production in inflammation evoked by Poly I:C nih.gov. A significant reduction in IFN-γ was also measured after the sole addition of CecA at 1 μg/mL and in Poly I:C-induced inflammation at concentrations of 1 and 6.25 μg/mL nih.gov. While this study focused on Cecropin A, it highlights the potential for other cecropin family members like Cecropin-C to exhibit similar cytokine modulation.

Furthermore, a hybrid peptide analog containing a fragment of Cecropin A (Cecropin A(1-8)-Magainin2(1-12) hybrid peptide analog P5) was shown to inhibit the expression of IL-8 in Malassezia furfur-infected human keratinocytes researchgate.net. This suggests that even partial sequences or analogs of cecropins can influence IL-8 production, a chemokine involved in neutrophil recruitment rcsb.orgrcsb.org.

The immunomodulatory effect of cecropins is complex and can be multifaceted, not always purely anti-inflammatory. For example, the nematode cecropin anisaxin-2S showed an upregulation of il6, tnfa, and infg in red blood cells of healthy fish, suggesting a pro-inflammatory character that can transform into an anti-inflammatory response depending on the biological context tiho-hannover.defrontiersin.org. This underscores the context-dependent nature of cecropin-mediated cytokine modulation.

CytokineEffect of Cecropin/Cecropin-like PeptideStudy ModelReference
IL-6Decreased productionBlack fly salivary gland peptide (SibaCec) + LPS nih.gov
IL-6Decreased level/attenuated productionCecropin A + chicken hepatic cell culture + Poly I:C nih.gov
IL-8Inhibited expressionCecropin A(1-8)-Magainin2(1-12) analog + human keratinocytes + M. furfur researchgate.net
IFN-γSignificant reductionCecropin A + chicken hepatic cell culture + Poly I:C nih.gov

Influence on Host Redox Homeostasis (e.g., ROS Production)

The interaction of cecropins with host redox homeostasis, particularly concerning Reactive Oxygen Species (ROS) production, is another area of investigation. ROS are signaling molecules involved in various cellular processes, including immune responses, but excessive levels can lead to oxidative stress and tissue damage mdpi.commdpi.com.

While some studies suggest that certain cecropins might contribute to oxidative stress, which can be an initial host defense response, others indicate a more complex influence. For instance, a study on Cecropin A noted that a low dose enhanced the level of extracellular H₂O₂, a type of ROS, in chicken hepatic cell culture, and a high dose contributed to oxidative stress under inflammatory conditions nih.gov. However, in most cases of CecA exposure in that study, the oxidative markers measured remained unchanged nih.gov.

Conversely, other research on different antimicrobial peptides, some structurally related to cecropins, has explored their impact on ROS. For example, coprisin, a cationic peptide related to cecropins, was shown to increase intracellular levels of ROS and hydroxyl radicals mdpi.com. The relationship between cecropins and ROS appears to be nuanced and potentially dependent on the specific cecropin, concentration, cell type, and the presence of inflammatory stimuli. The precise influence of this compound on host redox homeostasis requires further dedicated study.

Role in Insect Systemic Immune Response and Homeostasis

In their natural hosts, insects, cecropins are integral components of the systemic immune response. Genes encoding cecropins are strongly induced upon infection, highlighting their role in host defense nih.govescholarship.orgbiorxiv.org. In Drosophila melanogaster, four cecropin genes, including CecC, are expressed upon infection downstream of the Toll and Imd pathways nih.govescholarship.orgbiorxiv.org.

Studies using Drosophila lines with deletions in the cecropin locus have provided genetic evidence for the role of cecropins in host defense. While flies lacking the cecropin locus were viable and resisted challenges with various microbes similarly to wild-type flies, removing these genes in flies already deficient in other antimicrobial peptides revealed a role for cecropins in defense against Gram-negative bacteria and fungi nih.govescholarship.org. Measurements of pathogen loads confirmed that cecropins contribute to the control of certain Gram-negative bacteria nih.govescholarship.org.

Beyond direct antimicrobial action, AMPs like cecropins also contribute to maintaining homeostasis in insects. For example, in Drosophila, the balance between immune defense and microbiota homeostasis in the gastrointestinal tract involves the regulated expression of AMPs like cecropin mdpi.com. Constitutive low local expression of cecropin in a tissue-specific manner contributes to this balance mdpi.com. Dysregulation, such as overexpression of AMPs due to the absence of regulatory factors, can lead to increased apoptosis of gut epithelial cells and a shorter lifespan mdpi.com. This indicates that cecropins play a role not just in combating infection but also in the delicate balance of the host's internal environment.

Emerging Research Directions and Non Clinical Applications of Cecropin C

Anti-Biofilm Strategies and Biofilm Disruption

Bacterial biofilms represent a significant challenge in various fields, including medicine and agriculture, due to their inherent resistance to conventional antimicrobial agents. Cecropins and their analogs are being investigated for their ability to inhibit biofilm formation and disrupt established biofilms. Biofilm development involves several stages, including initial attachment, adhesion, maturation, and dispersal. Strategies to combat biofilms include preventing initial attachment, inhibiting adhesion by targeting the extracellular polymeric substance (EPS) matrix, and disrupting mature biofilms nih.gov.

Research indicates that certain cecropins and cecropin-like peptides possess anti-biofilm activity. For instance, studies have shown that insect cecropins can disrupt uropathogenic E. coli biofilms researchgate.net. Furthermore, antimicrobial peptide complexes containing cecropins have demonstrated strong cell killing and matrix-destroying activity against biofilms formed by antibiotic-resistant strains such as Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii plos.org. The anti-biofilm molecules can interfere with bacterial signaling pathways, such as quorum sensing, and disrupt components of the biofilm matrix, including extracellular DNA, proteins, lipopolysaccharides, and exopolysaccharides tandfonline.com.

Hybrid peptides derived from cecropin (B1577577) A and melittin, such as BP100, have also shown promise in eradicating preformed biofilms of multidrug-resistant Pseudomonas aeruginosa (MDRPA) mdpi.com. Tryptophan-substituted BP100 analogs exhibited enhanced inhibitory and eradicative activities against MDRPA biofilms mdpi.com.

Potential in Agricultural Biotechnology (e.g., Transgenic Plants for Disease Resistance)

The potential of cecropins to enhance disease resistance in plants through genetic engineering is an active area of research. Bacterial and fungal plant diseases cause significant yield losses in agriculture nih.gov. Conventional methods for disease control have limitations, driving the exploration of alternative strategies like introducing antimicrobial peptide genes into plants nih.gov.

Studies have explored the expression of cecropin genes and their analogs in various transgenic plants, including tobacco, potato, rice, and tomato, to confer resistance against bacterial and fungal pathogens nih.govapsnet.orgcsic.es. For example, transgenic tomato plants expressing a synthesized gene encoding cationic peptide cecropin B showed significant resistance to bacterial wilt and bacterial spot nih.gov. Similarly, transgenic tobacco plants carrying a modified cecropin gene exhibited enhanced disease resistance to Pseudomonas syringae pv. tabaci apsnet.org. Transgenic rice plants expressing a synthetic version of the cecropin A gene demonstrated enhanced resistance to the rice blast fungus Magnaporthe grisea csic.es.

While the expression of cecropins in transgenic plants has shown promising results in enhancing disease resistance, challenges such as potential peptide degradation by host peptidases have been noted nih.gov. Strategies involving pathogen-induced promoters and secretory sequences are being explored to optimize the effectiveness of cecropin expression in plants apsnet.org.

Surface Functionalization of Biomaterials

The functionalization of biomaterial surfaces with antimicrobial peptides like cecropins is being investigated as a strategy to prevent microbial colonization and biofilm formation on medical devices and other materials. Biomaterial-centered infections are a significant concern, particularly with implantable devices nih.gov. Covalent attachment of AMPs to biomaterial surfaces can create materials with inherent antibacterial properties nih.govresearchgate.net.

Studies have explored the use of cecropins and their analogs for the functionalization of various materials, including hydrogels, polyurethane surfaces, and silk fibroin films or fibers researchgate.net. For instance, silk fibroin films modified with a Cecropin B antimicrobial peptide using carbodiimide (B86325) chemistry demonstrated antibacterial activity researchgate.net. Surface-modified materials enriched with cecropin peptides have shown the ability to inhibit the growth of bacteria such as E. coli and S. epidermidis researchgate.net.

The orientation of the immobilized peptide and the length of any spacer used for anchoring can influence the activity of surface-functionalized AMPs nih.gov. Understanding the structure-activity relationship of immobilized peptides is crucial for optimizing the design of AMP-functionalized biomaterials nih.govacs.org. Circular dichroism and capture assays are used to assess the structure-function relationship of surface-immobilized cecropin A interacting with bacterial membrane components like lipoteichoic acids acs.org.

Advanced Analytical Techniques for Cecropin-C Research

Advanced analytical techniques are indispensable for elucidating the structure, conformation, interactions, and activity of this compound and its analogs. These techniques provide insights into the peptide's mechanism of action and facilitate the development of new applications.

Spectroscopic Methods (e.g., Fluorescence Spectroscopy, Fourier-Transform Infrared Spectroscopy)

Spectroscopic methods are widely used to study the structural properties and interactions of cecropins. Fluorescence spectroscopy can provide information on the environment of fluorescent residues within the peptide, such as tryptophan, and can be used to study peptide-membrane interactions researchgate.netacs.org. Changes in fluorescence spectra, such as blue shifts in emission maxima, can indicate the insertion of the peptide into a hydrophobic environment, like a lipid membrane acs.org. Fluorescence displacement assays can also be used to assess the binding of cecropins to bacterial components like lipopolysaccharides (LPS) nih.gov.

Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides information about the functional groups and secondary structure of peptides maxapress.com. FTIR can be used to analyze conformational changes in cecropins upon interaction with bacterial membranes or other molecules nih.gov. For example, the appearance of a peak in the amide I region around 1655 cm⁻¹ in FTIR spectra can indicate the formation of an α-helical conformation nih.gov. FTIR spectroscopy has been used to investigate the interaction of cecropin D with E. coli cells, revealing alterations in bacterial cell surface components upon peptide binding researchgate.net.

Other spectroscopic techniques, such as Circular Dichroism (CD) spectroscopy, are employed to determine the secondary structure of cecropins in different environments, including in the presence of membrane-mimetic environments or bacterial components acs.orgnih.govacs.org. CD can show the transition from a random coil structure in aqueous solution to an α-helical structure in the presence of lipids or SDS micelles acs.orgnih.gov. Ultraviolet-visible spectroscopy is also used to study peptide-DNA interactions researchgate.net.

Microscopic Techniques for Cellular Interactions (e.g., Atomic Force Microscopy, Confocal Microscopy)

Microscopic techniques provide visual and structural information about the interactions of cecropins with cells and biomaterials. Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface topography and nanomechanical properties of biological samples at high resolution nih.govnih.gov. AFM can be used to analyze alterations in bacterial cell surface topography upon treatment with cecropins researchgate.net. AFM can also be combined with other microscopic techniques for correlative studies nih.gov.

Confocal Microscopy, particularly Laser Scanning Confocal Microscopy (LSCM), allows for the imaging of fluorescently labeled molecules in cells and can be used to visualize the binding and internalization of cecropins researchgate.netmdpi.com. Fluorescently labeled cecropins can be tracked to observe their localization within bacterial cells or their interactions with model membranes researchgate.netmdpi.com. Confocal microscopy can provide insights into the mechanism of membrane permeabilization and cellular uptake of peptides mdpi.com. For example, LSCM has been used to image the binding of FITC-labeled cecropin D to E. coli cells researchgate.net. Transmission electron microscopy (TEM) can be used to examine the ultrastructural changes and intracellular damage in bacterial cells induced by cecropins researchgate.netoup.com.

Flow Cytometry for Cell Viability and Permeabilization Assays

Flow cytometry is a valuable technique for assessing the effects of cecropins on cell viability and membrane integrity. This method allows for the rapid analysis of large populations of cells based on their fluorescent properties nih.gov. By using fluorescent dyes that can penetrate compromised cell membranes, such as propidium (B1200493) iodide (PI), flow cytometry can quantify the proportion of cells with damaged membranes, indicating permeabilization oup.comnih.govacs.orgmdpi.com.

Flow cytometry with viability stains can directly assess cell viability after treatment with cecropins nih.gov. For example, PI-based flow cytometry has been used to investigate the membrane permeabilization of Acinetobacter baumannii by Musca domestica cecropin nih.gov. The technique can determine if membrane permeability is time- and concentration-dependent nih.gov. Flow cytometry with Annexin V/PI double staining is also used to measure apoptosis rates in mammalian cells treated with cecropins oup.commdpi.com. This allows researchers to evaluate potential cytotoxicity and the mechanism of cell death induced by the peptides oup.commdpi.com.

Q & A

Q. What are the structural characteristics of Cecropin-C, and how do they influence its antimicrobial activity?

this compound, an antimicrobial peptide (AMP), exhibits a chameleon-like α/β amyloid structure that dynamically adapts to environmental conditions. Its amphipathic α-helical regions enable membrane interaction, while β-sheet domains contribute to oligomerization. Experimental determination of its structure typically employs X-ray diffraction and circular dichroism (CD) spectroscopy under lipid-mimetic conditions . For methodological rigor, ensure lipid vesicle composition (e.g., POPC/POPG mixtures) replicates bacterial membranes to observe structural transitions relevant to activity .

Q. What experimental models are optimal for assessing this compound’s bioactivity against Gram-negative pathogens?

Standardized protocols involve minimum inhibitory concentration (MIC) assays using reference strains like E. coli ATCC 25922 or Pseudomonas aeruginosa PAO1. Combine this with time-kill kinetics to differentiate bactericidal vs. bacteriostatic effects. For mechanistic insights, use fluorescent dye leakage assays (e.g., calcein-loaded liposomes) to quantify membrane disruption . Validate results with cytotoxicity assays on mammalian cells (e.g., HEK293) to assess selectivity.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across studies?

Discrepancies often arise from variations in experimental design:

  • Lipid composition : this compound’s activity is sensitive to membrane cholesterol content, which varies between microbial and mammalian cells. Use lipidomic profiling of target pathogens to standardize membrane models .
  • pH and ionic strength : Adjust buffer conditions (e.g., pH 5.5–7.4) to mimic infection sites. For example, acidic pH enhances this compound’s α-helical content, improving activity against Helicobacter pylori .
  • Data normalization : Report MIC values relative to internal controls (e.g., polymyxin B) and account for peptide stability (e.g., protease susceptibility via HPLC).

Q. What methodologies are suitable for studying this compound’s structural dynamics in lipid bilayers?

Advanced approaches include:

  • Solid-state NMR : To resolve atomic-level interactions between this compound and lipid headgroups.
  • Molecular dynamics (MD) simulations : Parameterize simulations with experimental data (e.g., CD spectra) to predict conformational changes in membrane environments .
  • Cryo-EM : Visualize oligomeric pore structures formed in bacterial membranes. Pair with mutagenesis (e.g., substituting residues in the hinge region) to validate functional domains.

Q. How can researchers optimize this compound’s therapeutic index for translational applications?

  • Hybrid peptide design : Fuse this compound’s N-terminal helix with non-toxic domains (e.g., LL-37 fragments) to enhance specificity. Test synergy with antibiotics using checkerboard assays.
  • Delivery systems : Encapsulate this compound in pH-responsive nanoparticles to reduce off-target effects. Assess bioavailability via pharmacokinetic studies in murine models.
  • Resistance monitoring : Serial passage assays (e.g., 20 generations) under sub-MIC conditions to track adaptive mutations in bacterial genomes.

Methodological Guidance for Data Interpretation

Q. How should conflicting data on this compound’s cytotoxicity be analyzed?

  • Dose-response curves : Compare LC50 values across cell lines (e.g., primary vs. immortalized cells) and normalize to membrane lipid composition.
  • Flow cytometry : Distinguish apoptosis (Annexin V staining) from necrosis (propidium iodide uptake) to clarify mechanisms .
  • Meta-analysis : Aggregate data from public repositories (e.g., PubMed, Zenodo) using PRISMA guidelines to identify bias sources (e.g., peptide purity >95% as a inclusion criterion).

Q. What statistical frameworks are appropriate for this compound’s dose-dependent activity studies?

  • Non-linear regression : Fit MIC and cytotoxicity data to Hill-Langmuir equations to quantify potency (EC50) and cooperativity.
  • ANOVA with post-hoc tests : Compare multiple peptide variants or conditions. For skewed distributions (common in biological replicates), use non-parametric tests (e.g., Kruskal-Wallis).
  • Machine learning : Train random forest models on peptide sequence features (e.g., hydrophobicity, charge) to predict activity and guide rational design.

Tables for Key Experimental Parameters

Parameter Recommended Value Rationale
Peptide purity≥95% (HPLC-validated)Reduces off-target effects
Lipid-to-peptide ratio100:1 (w/w)Mimics physiological membrane density
Incubation time1–2 hours (37°C)Balances kinetics and cell viability
Negative controlScrambled peptide sequenceConfirms sequence-specific activity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.